molecular formula C11H13NO2 B2877207 (7-methoxy-2-methyl-1H-indol-3-yl)methanol CAS No. 1360892-75-6

(7-methoxy-2-methyl-1H-indol-3-yl)methanol

Cat. No.: B2877207
CAS No.: 1360892-75-6
M. Wt: 191.23
InChI Key: FTDVIRQBJDTAAD-UHFFFAOYSA-N
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Description

(7-Methoxy-2-methyl-1H-indol-3-yl)methanol (CAS: 1360892-75-6) is a high-purity chemical building block with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound features a core indole scaffold—a benzopyrrole system aromatic in nature—that is extensively utilized in medicinal chemistry due to its exceptional versatility and presence in numerous bioactive molecules . The specific 7-methoxy and 3-hydroxymethyl substitutions on the 2-methylindole core make this derivative a valuable intermediate for the design and synthesis of novel compounds targeting a wide spectrum of diseases. The indole nucleus is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . Researchers are particularly interested in indole derivatives for developing potential therapeutic agents with anti-inflammatory, antiviral, anticancer, and antimicrobial activities . Specifically, methoxy-substituted 2-methylindole analogs serve as critical precursors in anti-inflammatory research. For instance, structurally similar compounds have been synthesized and evaluated as cyclooxygenase (COX) inhibitors, demonstrating significant efficacy and a potential for improved gastric safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . This compound's structure offers a strategic starting point for synthesizing novel Schiff bases, hydrazide derivatives, and other molecular hybrids to explore structure-activity relationships and optimize binding affinity with enzymes such as COX-2 . This product is provided For Research Use Only. It is intended solely for laboratory research and chemical synthesis applications by qualified professionals. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7-methoxy-2-methyl-1H-indol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-9(6-13)8-4-3-5-10(14-2)11(8)12-7/h3-5,12-13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDVIRQBJDTAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Methoxy 2 Methyl 1h Indol 3 Yl Methanol and Analogous Indole Structures

Evolution of Indole (B1671886) Synthesis Techniques

The synthesis of the indole core has been a subject of intense research for over a century, leading to a rich collection of named reactions and innovative catalytic methods. These techniques have evolved from harsh reaction conditions to milder, more efficient, and highly regioselective processes.

Classical Indole Synthesis Approaches and Their Modern Adaptations

Several classical methods for indole synthesis remain fundamental in organic chemistry, and many have been adapted to improve their scope and efficiency. wikipedia.org

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a robust method that involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. organic-chemistry.orgorgsyn.org Modern adaptations of this reaction have focused on expanding the substrate scope and employing milder catalysts. For instance, the use of Lewis acids like zinc chloride and boron trifluoride, as well as Brønsted acids such as hydrochloric acid and sulfuric acid, has been well-established. orgsyn.org Recent advancements include the use of microwave irradiation to accelerate the reaction and the development of one-pot procedures that combine the formation of the hydrazone and its subsequent cyclization. nih.gov A notable variation is the Buchwald modification, which utilizes a palladium catalyst to couple aryl bromides with hydrazones, thereby increasing the accessibility of the requisite starting materials. orgsyn.org

The Madelung synthesis involves the intramolecular cyclization of an N-acylanilide at high temperatures using a strong base. Traditionally, this method was limited by its harsh conditions. However, modern variations have been developed that proceed under milder conditions, expanding its applicability to more sensitive substrates.

The Reissert synthesis offers a route to indoles from o-nitrotoluenes and diethyl oxalate. This method has also seen modifications to improve yields and broaden its functional group tolerance.

The Leimgruber–Batcho indole synthesis is a two-step process that is particularly useful for preparing indoles that are unsubstituted at the 2- and 3-positions. organic-chemistry.org It involves the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), followed by reductive cyclization of the resulting enamine. organic-chemistry.org

A specific example pertinent to the subject compound is the synthesis of 7-methoxy-2-methyl-1H-indole, a precursor to (7-methoxy-2-methyl-1H-indol-3-yl)methanol. The Fischer indole synthesis can be employed, starting from (2-methoxyphenyl)hydrazine (B95994) and acetone. Peculiarities can arise with methoxy-substituted phenylhydrazones in the Fischer synthesis, sometimes leading to abnormal products due to cyclization on the side of the methoxy (B1213986) group. ijpcbs.com

Contemporary Catalytic Systems in Indole Formation (e.g., Transition Metal-Catalyzed Reactions)

The advent of transition metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, greater functional group tolerance, and novel pathways for constructing the indole ring.

Palladium-catalyzed reactions are among the most versatile methods for indole synthesis. These include the Larock indole synthesis, which involves the reaction of an N-substituted-2-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst. This method allows for the construction of highly substituted indoles. Other palladium-catalyzed strategies involve intramolecular C-H activation and annulation reactions.

Copper-catalyzed methods have also gained prominence. The Castro-Stephens reaction, for instance, can be utilized for the synthesis of indoles. Copper catalysts are also effective in domino reactions that lead to the formation of functionalized indoles.

Gold-catalyzed synthesis has emerged as a powerful tool, particularly for the cyclization of o-alkynylanilines to form indoles. These reactions often proceed under very mild conditions and tolerate a wide range of functional groups.

Ruthenium-catalyzed reactions , often involving C-H activation, provide another modern approach to indole synthesis. These methods can lead to the formation of indoles through annulation reactions of anilines with alkynes.

These contemporary methods offer significant advantages over classical approaches, particularly in terms of efficiency and the ability to construct complex and highly functionalized indole derivatives.

Regioselective Functionalization of the Indole Nucleus

Once the indole core is synthesized, its further functionalization is crucial for creating diverse derivatives. The reactivity of the indole ring allows for selective substitution at various positions.

Strategies for C-3 Functionalization

The C-3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution.

A key transformation for the synthesis of this compound is the introduction of a functional group at the C-3 position of 7-methoxy-2-methyl-1H-indole. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings, including indoles, at the C-3 position. sid.irgoogle.comresearchgate.net This reaction typically employs a Vilsmeier reagent, generated from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF). researchgate.net This introduces an aldehyde group (carboxaldehyde) at the C-3 position.

For the synthesis of the target compound, 7-methoxy-2-methyl-1H-indole would be subjected to a Vilsmeier-Haack reaction to yield 7-methoxy-2-methyl-1H-indole-3-carbaldehyde. Subsequently, the reduction of this aldehyde to the corresponding alcohol, this compound, can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

Other important C-3 functionalization reactions include the Mannich reaction, which introduces an aminomethyl group, and Friedel-Crafts acylations and alkylations.

N-1 Functionalization and its Impact on Indole Derivatives

The nitrogen atom at the N-1 position of the indole ring can be readily functionalized. This is often done to protect the N-H group during subsequent reactions or to introduce specific substituents that can modulate the biological activity or physical properties of the molecule. Common N-substituents include alkyl, aryl, and various protecting groups such as tosyl (Ts), Boc, and benzyl (B1604629) (Bn). The nature of the N-substituent can influence the regioselectivity of further functionalization of the indole ring. For instance, N-alkylation of 7-methoxy-2-methylindole is a key step in the synthesis of certain cannabinoid ligands.

Functionalization of the Carbocyclic Ring (C-4, C-5, C-6, C-7)

Functionalization of the carbocyclic (benzene) ring of the indole nucleus is more challenging than functionalization of the pyrrole (B145914) ring due to the lower reactivity of the C-4, C-5, C-6, and C-7 positions towards electrophilic substitution. However, various strategies have been developed to achieve regioselective substitution on the benzene (B151609) portion of the indole.

Directed metalation, where a directing group on the indole nitrogen or at another position guides a metalating agent (like an organolithium reagent) to a specific ortho-position, is a powerful strategy. Subsequent reaction with an electrophile allows for the introduction of a wide range of functional groups.

Transition metal-catalyzed C-H activation has also emerged as a valuable tool for the direct functionalization of the carbocyclic ring. These methods can provide access to C-4, C-5, C-6, and C-7 substituted indoles that are difficult to obtain through classical methods. In the case of 7-methoxy-substituted indoles, the methoxy group can influence the regioselectivity of electrophilic aromatic substitution on the benzene ring, although the C-3 position of the pyrrole ring generally remains the most reactive site.

Interactive Data Tables

Table 1: Comparison of Classical Indole Synthesis Methods

Synthesis Method Starting Materials General Conditions Modern Adaptations
Fischer Indole Synthesis Phenylhydrazine, Aldehyde/Ketone Acid catalyst (Brønsted or Lewis), Heat Microwave-assisted synthesis, One-pot procedures, Palladium-catalyzed coupling (Buchwald modification)
Madelung Synthesis N-acylanilide Strong base, High temperature Milder reaction conditions using alternative bases
Reissert Synthesis o-nitrotoluene, Diethyl oxalate Base-catalyzed condensation followed by reduction Improved yields and functional group tolerance

| Leimgruber–Batcho Synthesis | o-nitrotoluene, Formamide acetal | Two-step process: enamine formation and reductive cyclization | Efficient for unsubstituted indoles |

Table 2: Overview of C-3 Functionalization Reactions

Reaction Reagents Functional Group Introduced Relevance to Target Compound
Vilsmeier-Haack Reaction POCl₃, DMF Aldehyde (-CHO) Key step to form the precursor 7-methoxy-2-methyl-1H-indole-3-carbaldehyde
Reduction of Aldehyde NaBH₄ or LiAlH₄ Hydroxymethyl (-CH₂OH) Final step in the synthesis of this compound
Mannich Reaction Formaldehyde (B43269), Amine Aminomethyl (-CH₂NR₂) Introduces nitrogen-containing substituents

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acyl (-COR) | Introduces ketone functionalities |

Sustainable and Efficient Synthetic Protocols for Indole Derivatives

The demand for environmentally benign and efficient chemical processes has driven significant innovation in the synthesis of indole derivatives. Modern approaches aim to minimize waste, reduce energy consumption, and utilize safer reagents.

Green Chemistry Approaches in Indole Synthesis

Green chemistry principles are increasingly being integrated into indole synthesis to mitigate environmental impact. tandfonline.comresearchgate.net Key strategies include the use of eco-friendly solvents like water, ionic liquids, and deep-eutectic liquids, as well as the development of solvent-free reaction conditions. tandfonline.comtandfonline.com The Fischer indole synthesis, a classic method, has been adapted to greener conditions using a conductively heated sealed-vessel reactor, which significantly reduces reaction times compared to traditional overnight refluxing. acs.org Another environmentally friendly approach involves a mechanochemical protocol for the Fischer indolisation, which is a solvent-free method with a broad substrate scope. rsc.org The use of nanocatalysts and green catalysts also contributes to more sustainable synthetic routes. tandfonline.comresearchgate.net

Microwave-Assisted Organic Synthesis for Indole Production

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of indole derivatives. nih.govingentaconnect.com This technique offers several advantages over conventional heating, including rapid reaction rates, higher yields, and improved purity of products. tandfonline.comresearchgate.net Microwave irradiation has been successfully applied to various classical indole syntheses, such as the Fischer, Madelung, Bischler-Mohlau, and Batcho-Leimgruber reactions. nih.govingentaconnect.com For instance, a microwave-assisted, solvent-free Bischler indole synthesis provides a mild and environmentally friendly method for preparing 2-arylindoles. organic-chemistry.org Furthermore, an unprecedented green methodology describes the microwave-assisted cycloisomerization of 2-alkynylaniline derivatives in water without the need for added catalysts, acids, or bases. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Hours to daysMinutes to hours nih.gov
Energy Consumption HighLower
Solvent Usage Often requires high-boiling, toxic solventsCan often be performed with greener solvents or solvent-free organic-chemistry.org
Yields VariableGenerally higher tandfonline.com
Side Reactions More prevalentReduced

Continuous Flow Chemistry for Indole Derivative Generation

Continuous flow chemistry offers a safe, efficient, and scalable alternative to traditional batch processing for the synthesis of indole derivatives. mdpi.comnih.gov This technology provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.gov Flow chemistry has been successfully employed in various indole syntheses, including the Fischer and Reissert methods. mdpi.com For example, a continuous flow approach to the Fischer indole synthesis under high-temperature and pressure conditions resulted in a significant reduction in reaction time and high productivity. mdpi.com The technology also allows for the safe handling of hazardous reagents and intermediates, making it an attractive option for industrial-scale production. nih.gov A chemo-enzymatic reaction has been developed to synthesize indole-3-acetic acid in a continuous flow mode, demonstrating the feasibility of combining conventional chemical and enzymatic reactions. rsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for generating molecular diversity. dergipark.org.tr These reactions are atom-economical and often proceed with high yields and selectivity. dergipark.org.trrsc.org The Ugi multicomponent reaction, followed by an acid-induced cyclization, provides a novel two-step synthesis of the indole core from readily available starting materials under mild and benign conditions. rsc.org MCRs have been extensively used to synthesize a wide variety of functionalized indoles, including those with substitutions at the C-3 position. dergipark.org.trnih.gov For instance, a one-pot, three-component reaction of an indole, an aldehyde, and malononitrile (B47326) (or ethyl 2-cyanoacetate) in water can produce 3-substituted indoles in good to excellent yields. researchgate.net

Synthetic Pathways for this compound

The synthesis of the specific target compound, this compound, can be approached through several established methods for indole functionalization. One common strategy involves the formylation of 7-methoxy-2-methyl-1H-indole at the C-3 position, followed by reduction of the resulting aldehyde.

A plausible synthetic route starts with the readily available 7-methoxy-2-methyl-1H-indole. This intermediate can be subjected to a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the C-3 position, yielding 7-methoxy-2-methyl-1H-indole-3-carbaldehyde. Subsequent reduction of this aldehyde with a suitable reducing agent, such as sodium borohydride (NaBH₄), would afford the desired this compound.

An alternative approach could involve the N-alkylation of 7-methoxy-2-methylindole, followed by trichloroacetylation and hydrolysis to yield a carboxylic acid intermediate, which could then be reduced to the alcohol. researchgate.net

Molecular Interaction Profiles and Biological Target Engagement of 7 Methoxy 2 Methyl 1h Indol 3 Yl Methanol Analogs

Investigation of Specific Receptor and Enzyme Interactions

While direct studies on the specific receptor and enzyme interactions of (7-methoxy-2-methyl-1H-indol-3-yl)methanol are limited in publicly available research, the biological activity of structurally related methoxyindole derivatives provides significant insights into their potential molecular targets.

One key target for methoxy-substituted indoles is the Aryl Hydrocarbon Receptor (AhR) . A study investigating a range of methylated and methoxylated indoles found that 7-methoxy-1H-indole (7-MeO-indole) is an effective agonist of the human AhR. nih.gov This interaction leads to the transcriptional activation of AhR target genes, such as CYP1A1. nih.gov The 7-methoxy group appears to be crucial for this agonist activity. Molecular modeling suggests that agonists like 7-MeO-indole share the same binding pocket as other AhR ligands but exhibit unique binding modes that determine their affinity and efficacy. nih.gov

Another potential target for analogs is mitochondrial dihydrolipoamide (B1198117) dehydrogenase . Research on 5-methoxy-7-methyl-1H-indole-2-carboxylic acid, a compound with a similar substitution pattern, has demonstrated neuroprotective effects through the modulation of this enzyme, which is involved in cellular energy metabolism and the reduction of oxidative stress.

Furthermore, derivatives of 7-methoxy-2-methyl-1H-indole have been synthesized as key intermediates for compounds targeting the cannabinoid receptors . For instance, 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid serves as a precursor for novel 3-amidoindole and indolopyridone cannabinoid ligands. researchgate.net This suggests that analogs of this compound could potentially be designed to interact with the endocannabinoid system.

The table below summarizes the observed biological targets for analogs of this compound.

AnalogBiological TargetObserved Effect
7-methoxy-1H-indoleAryl Hydrocarbon Receptor (AhR)Agonist
5-methoxy-7-methyl-1H-indole-2-carboxylic acidMitochondrial dihydrolipoamide dehydrogenaseModulation, Neuroprotection
7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid derivativesCannabinoid ReceptorsPotential Ligands

Mechanistic Studies of Biological Activity in Indole (B1671886) Derivatives

The biological activities of indole derivatives are underpinned by diverse molecular mechanisms, largely influenced by the nature and position of substituents on the indole ring.

The activation of the Aryl Hydrocarbon Receptor (AhR) by compounds like 7-MeO-indole initiates a cascade of cellular events. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby inducing their transcription. nih.gov The induction of cytochrome P450 enzymes, such as CYP1A1, is a hallmark of AhR activation and plays a role in the metabolism of xenobiotics. nih.gov

In the context of neuroprotection , the mechanism of action for compounds like 5-methoxy-7-methyl-1H-indole-2-carboxylic acid involves the modulation of mitochondrial function and the reduction of oxidative stress. By targeting dihydrolipoamide dehydrogenase, these compounds can influence cellular energy metabolism and protect neurons from damage.

Many indole derivatives exhibit anticancer properties through the inhibition of tubulin polymerization. nih.govnih.gov These compounds bind to the colchicine (B1669291) site on β-tubulin, disrupting the formation of microtubules, which are essential for cell division. nih.gov This leads to mitotic arrest and subsequent apoptosis in cancer cells. The substitution pattern on the indole ring is critical for this activity, with methoxy (B1213986) groups at specific positions enhancing the inhibitory potency. nih.gov

The table below details the mechanisms of action for various classes of indole derivatives.

Biological ActivityMechanism of ActionKey Molecular Events
AhR ActivationTranscriptional regulationNuclear translocation of AhR, dimerization with ARNT, binding to XREs, gene induction (e.g., CYP1A1)
NeuroprotectionMitochondrial modulation, antioxidant effectsTargeting of dihydrolipoamide dehydrogenase, reduction of oxidative stress
AnticancerInhibition of tubulin polymerizationBinding to the colchicine site of β-tubulin, disruption of microtubule dynamics, mitotic arrest, apoptosis

Exploration of Indole Scaffold Roles in Molecular Recognition

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile framework for designing ligands that can interact with a wide range of biological targets. chim.it Its unique electronic and steric properties allow it to participate in various non-covalent interactions that are crucial for molecular recognition.

The indole ring can engage in several types of interactions with biological macromolecules:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor.

π-π Stacking: The aromatic nature of the indole ring allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in proteins.

Hydrophobic Interactions: The bicyclic structure of indole is largely hydrophobic, enabling it to fit into hydrophobic pockets of proteins and enzymes.

Cation-π Interactions: The electron-rich π-system of the indole ring can interact favorably with cationic species, such as protonated amino acid residues or metal ions.

The position of substituents on the indole ring plays a critical role in modulating these interactions and conferring target specificity. For instance, the placement of a methoxy group can influence the electronic properties of the ring and provide an additional site for hydrogen bonding. A methyl group can enhance hydrophobic interactions and provide steric bulk that can be optimized for a specific binding pocket.

The versatility of the indole scaffold is evident in its presence in a vast number of natural products and synthetic drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgacs.org The ability to readily modify the indole core at various positions allows for the fine-tuning of its interaction profile to achieve high affinity and selectivity for a desired biological target. rsc.org

Structure Activity Relationship Sar and Structural Modification Studies of 7 Methoxy 2 Methyl 1h Indol 3 Yl Methanol Derivatives

Elucidating the Influence of Substituent Variations on Molecular Activity

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the electron density of the indole (B1671886) ring, affecting its ability to participate in crucial interactions like hydrogen bonding or π-π stacking. mdpi.com For example, studies on various indole derivatives have shown that halogen substitutions (e.g., F, Cl, Br) at positions 5 or 7 can enhance cytotoxic activity. mdpi.com The size and lipophilicity of substituents also play a vital role. Increasing the steric bulk at certain positions can either enhance binding through favorable van der Waals interactions or decrease activity due to steric hindrance.

In a series of indolylsuccinimides, it was observed that halogenated indoles showed an enhanced effect against certain cell lines, while N-alkylation of the succinimide (B58015) moiety also modulated the activity profile. mdpi.com This highlights that modifications to side chains attached to the indole core, in addition to direct substitutions on the ring, are a key component of SAR studies. The nature and position of these substituents are critical determinants of the final biological outcome. nih.gov

General StructurePosition of Variation (R)SubstituentObserved Effect on Activity
Indole-3-Methanol CorePosition 5-F, -Cl, -Br (Halogens)Generally increases cytotoxic and antiproliferative activity. mdpi.com
Position 1 (N-H)-CH3 (Methyl)Modulates activity, often increasing lipophilicity and altering binding mode. mdpi.com
Position 2-C6H5 (Phenyl)Significantly increases activity in certain anticancer assays compared to unsubstituted indole-3-carbinol. nih.gov
Position 5-NO2 (Nitro)Can decrease activity in some contexts due to strong electron-withdrawing nature.

Positional Effects of Methoxy (B1213986) and Methyl Groups on the Indole Core

The specific placement of substituents on the indole scaffold is as crucial as their chemical nature. The title compound, (7-methoxy-2-methyl-1H-indol-3-yl)methanol, has a distinct substitution pattern whose positional effects are critical to its activity.

The methoxy (-OCH₃) group is an electron-donating group that increases the electron density of the indole ring, enhancing its reactivity. chim.it Its position on the benzene (B151609) portion of the indole core significantly influences the molecule's electronic properties and interaction with biological targets. Studies comparing isomeric methoxy substitutions on indolyl-pyridinyl-propenones demonstrated that moving the methoxy group from the 5-position to the 6-position completely switched the biological mechanism of action from inducing methuosis to disrupting microtubules. nih.gov This illustrates the profound impact of substituent placement. A methoxy group at the 7-position, as in the title compound, influences the electronic environment near the pyrrole (B145914) nitrogen and the C6 position, which can be crucial for specific receptor interactions.

The methyl (-CH₃) group at the 2-position of the indole ring also has a significant impact. The C2 position is a reactive site on the indole nucleus. nih.gov Placing a methyl group at this position can prevent unwanted metabolic oxidation at this site, potentially increasing the compound's bioavailability. Furthermore, the methyl group provides steric bulk and influences the conformation of the adjacent C3-methanol substituent, which can be critical for fitting into a specific binding pocket. Studies have shown that the addition of methyl groups can be effective in enhancing biological activity. nih.gov

Compound ClassSubstituent PositionRelative Potency / Change in ActivityReference
Methoxy-Indole Derivatives5-OCH3Induces methuosis (a form of non-apoptotic cell death). nih.gov
6-OCH3Switches mechanism to microtubule disruption.
7-OCH3Affects electronics at N1 and C6, potentially altering receptor specificity. chim.it
Methyl-Indole Derivatives2-CH3Blocks C2 oxidation, potentially increasing metabolic stability; provides steric influence on C3 side chain. nih.gov
Unsubstituted at C2C2 position is susceptible to metabolic reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Methanols

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. orientjchem.orgmdpi.com By developing mathematical models, QSAR can predict the activity of novel molecules and provide insights into the structural features that are essential for their function. nih.gov For indole derivatives, 2D and 3D-QSAR models have been developed to guide the design of new, more potent analogues. mdpi.comnih.gov

A QSAR model is built using a set of known compounds (a training set) and their measured biological activities (e.g., IC₅₀ values). The structural properties of these compounds are quantified using molecular descriptors. These descriptors can be categorized as:

Electronic : Describing the distribution of electrons (e.g., HOMO/LUMO energies, Mulliken charges). ucsb.edu

Steric : Relating to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic : Quantifying the molecule's lipophilicity (e.g., LogP).

Topological : Describing the connectivity and branching of atoms.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate an equation that links the descriptors to the biological activity. The reliability and predictive power of a QSAR model are assessed using statistical parameters such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (q² or Q²), and the predictive R² (R²_ext) for an external test set. mdpi.comnih.gov A robust QSAR model should have high values for these parameters, indicating a strong correlation and good predictive ability. nih.gov For instance, a 3D-QSAR model for indole derivatives identified hydrophobic/non-polar, electron-withdrawing, and hydrogen bond fields as major contributors to activity. mdpi.com

QSAR Study TypeCompound SeriesKey Statistical ParametersImportant Descriptors IdentifiedReference
3D-QSAR (Atom-based)Indole and Isatin Derivativesq² = 0.596, r² = 0.887, r²ext = 0.695Hydrophobic/non-polar fields, electron-withdrawing properties, hydrogen bonds. mdpi.com
3D-QSAR (CoMFA/CoMSIA)Substituted Indole DerivativesCoMFA: q² = 0.625, r²ncv = 0.967 CoMSIA: q² = 0.523, r²ncv = 0.959Steric and electrostatic fields. nih.gov
2D-QSARIndole-based heterocyclesr² = 0.86, q² = 0.77, r²test = 0.77HOMO energy, ionization potential, number of double bonds. mdpi.com

Theoretical and Computational Investigations of 7 Methoxy 2 Methyl 1h Indol 3 Yl Methanol and Indole Analogs

Application of Quantum Mechanical Modeling and Density Functional Theory (DFT)

Quantum mechanical modeling, particularly Density Functional Theory (DFT), has become a cornerstone for studying indole (B1671886) derivatives. DFT methods are used to calculate equilibrium geometries, harmonic force fields, vibrational frequencies, and infrared intensities. researchgate.net By designing appropriate theoretical models, such as isodesmic reactions, researchers can accurately calculate thermochemical properties like heats of formation.

DFT calculations have been successfully used to determine theoretical values for the standard redox potentials for the oxidation of substituted indoles, with results showing good agreement with experimental data. rsc.org These calculations indicate that the distribution of spin density in indole radical cations is sensitive to the electronic nature of the substituents. rsc.org For instance, electron-donating and electron-withdrawing groups at the 5-position lead to different spin density distributions, which can explain observed differences in their subsequent oxidation and coupling reactions. rsc.org

Various DFT functionals, such as B3LYP and BLYP, combined with basis sets like 6-31G**, are employed to optimize molecular structures and predict their properties. researchgate.net For example, DFT has been used to study a series of highly substituted imidazole (B134444) and indole derivatives, calculating their heats of formation using the B3LYP functional with 6-31G basis sets. Such studies provide fundamental data on the relative stability of different indole analogs.

ParameterMethodBasis SetApplicationReference
Heats of FormationB3LYP6-31GStability of indole derivatives
Redox PotentialsDMol³-Prediction of oxidation behavior rsc.org
Vibrational FrequenciesBLYP, B3LYP6-31G**Spectroscopic analysis researchgate.net
Electronic StructureDFT-Analysis of radical cations rsc.org

Molecular Docking and Molecular Dynamics Simulations in Ligand-Target Studies

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for investigating the interactions between indole derivatives and biological targets. These methods are crucial in structure-based drug design to predict the binding modes and affinities of potential inhibitors. nih.govbohrium.com

In a typical workflow, a library of indole derivatives is docked into the active site of a target protein, such as dihydrofolate reductase (DHFR) or Pim-1 kinase, to identify promising candidates. nih.govbohrium.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues, like Glu 121 in Pim-1. nih.gov For example, studies on indole derivatives as anticancer agents targeting DHFR have shown that compounds with more indole moieties and specific substitutions like dichlorobenzene can exhibit higher binding affinity. bohrium.com

Following docking, MD simulations are performed to assess the stability of the ligand-protein complex over time. nih.govmdpi.com These simulations provide insights into the dynamic behavior of the complex, confirming the stability of key interactions identified during docking and revealing the role of pivotal residues in ligand binding. nih.govnih.gov The results from MD simulations, often analyzed through metrics like Root Mean Square Deviation (RMSD), can validate the docking poses and help refine the design of new, more potent inhibitors. bohrium.commdpi.com

Photophysical and Photochemical Properties Analysis of Indole Chromophores

The indole ring is the chromophore of the amino acid tryptophan, and its photophysical properties have been studied extensively. acs.orgnih.gov Computational methods are vital for interpreting the complex interplay of electronic states that govern the absorption and emission of light by indole and its analogs.

The photophysics of indole is dominated by two low-lying ππ* excited states, labeled ¹Lₐ and ¹Lₑ in Platt's notation. acs.orgrsc.org The relative ordering and energy gap between these states are highly sensitive to substitution on the indole ring and the polarity of the solvent. nih.govacs.org

Time-dependent DFT (TD-DFT) is a common method used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum. nih.govchemrxiv.org Computational studies on substituted indoles have shown that electron-donating groups can cause a bathochromic (red) shift in the absorption wavelength of the Lₐ state. nih.govdigitellinc.com The calculated absorption spectra, especially when vibronic coupling is included, show good agreement with experimental results. nih.govchemrxiv.org The geometry of the indole ring also changes upon excitation; calculations show differences in bond lengths between the ground state (S₀) and the first excited state (S₁). chemrxiv.org

Indole DerivativeStateEffect of SubstitutionComputational MethodReference
Indole¹Lₐ, ¹LₑBaseline for comparisonTD-DFT, CASPT2//CASSCF acs.orgnih.gov
Tryptophan¹LₐBathochromic shiftTD-DFT nih.gov
Serotonin¹LₐBathochromic shiftTD-DFT nih.gov
Melatonin¹LₐBathochromic shiftTD-DFT nih.gov
4-substituted indoles¹Lₐ, ¹LₑTunable absorption/emissionDFT nih.gov

Following photoexcitation, indole can undergo several relaxation processes, including fluorescence, internal conversion, and intersystem crossing. Nonadiabatic quantum dynamics simulations are employed to model these ultrafast processes, which involve transitions between different potential energy surfaces. nih.govaps.org

These simulations have revealed that for an isolated indole molecule, initial excitation to the S₂ state is followed by an extremely fast internal conversion to the S₁ state. nih.gov The S₁ state has a much longer lifetime before it deactivates to the ground state, often along the N-H stretching coordinate. nih.gov The presence of explicit solvent molecules, like water, can open new relaxation channels, such as electron transfer to the solvent, which can quench fluorescence. nih.gov

Photodissociation studies, both experimental and theoretical, investigate the fragmentation of the molecule after absorbing a photon. For indole, H-atom elimination is the primary dissociation channel at UV wavelengths like 193 nm and 248 nm. aip.orgnih.govaip.org The mechanism can involve dissociation from an electronically excited state (a fast process) or dissociation from the ground electronic state after internal conversion (a slow process). aip.orgnih.gov The branching ratio between these two pathways is dependent on the excitation wavelength. aip.orgaip.org

Conformational Analysis and Energy Landscape Mapping

For flexible molecules like (7-methoxy-2-methyl-1H-indol-3-yl)methanol, which has a rotatable hydroxymethyl group, multiple stable conformations (conformers) can exist. Conformational analysis aims to identify these low-energy structures and determine their relative stabilities. rsc.org

Computational methods can map the potential energy surface of a molecule as a function of its flexible dihedral angles. This "energy landscape" reveals the minima corresponding to stable conformers and the energy barriers separating them. rsc.orgnih.govresearchgate.net High-resolution S₁ ← S₀ excitation spectroscopy, combined with theoretical calculations, has been used to study the conformational properties of indole derivatives with flexible side chains, such as 3-indole acetic acid and 3-indole propionic acid. rsc.org Each unique origin band in the spectrum can be assigned to a specific conformer, providing a detailed picture of the molecule's energy landscape in both its ground and excited electronic states. rsc.org Machine learning techniques are also being applied to classify large numbers of predicted crystal structures and construct energy landscape maps that correlate structural patterns with predicted properties. researchgate.net

Prediction of Molecular Reactivity and Electronic Properties

DFT calculations are widely used to predict the reactivity and electronic characteristics of indole and its analogs. rsc.org Key electronic properties derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and the ease of electronic excitation.

Advanced Analytical Methodologies for the Characterization and Detection of 7 Methoxy 2 Methyl 1h Indol 3 Yl Methanol

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopychemicalbook.commiamioh.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within (7-methoxy-2-methyl-1H-indol-3-yl)methanol.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For a related compound, (7-Methoxy-1H-indol-2-yl)methanol, characteristic signals have been reported. chemicalbook.com Based on the structure of this compound, a distinct pattern of signals is expected. The aromatic protons on the indole (B1671886) ring will appear as doublets and triplets, with their specific chemical shifts influenced by the electron-donating methoxy (B1213986) group. The protons of the methyl (-CH₃), methoxy (-OCH₃), and hydroxymethyl (-CH₂OH) groups will each produce a singlet signal at characteristic chemical shifts. The N-H proton of the indole ring typically appears as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would show distinct signals for each carbon atom in the indole ring system, as well as for the methyl, methoxy, and hydroxymethyl carbons. The chemical shifts of the aromatic carbons are influenced by the positions of the substituents.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H~8.1 (broad singlet)-
C2-CH₃~2.4 (singlet)~12
C3-CH₂OH~4.8 (singlet)~57
C4-H~7.2 (doublet)~122
C5-H~7.0 (triplet)~120
C6-H~6.7 (doublet)~103
C7-OCH₃~3.9 (singlet)~55
C2-~136
C3-~112
C3a-~128
C4-~122
C5-~120
C6-~103
C7-~145
C7a-~124

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)beilstein-journals.orgscirp.orgresearchgate.net

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecule and analyzing the resulting pieces.

For this compound, soft ionization techniques like Electrospray Ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry can confirm the elemental formula. The fragmentation pattern observed in MS/MS experiments is characteristic of the indole structure. scirp.orgresearchgate.net Expected fragmentation pathways include the loss of a water molecule (-18 Da) from the hydroxymethyl group, loss of formaldehyde (B43269) (-30 Da) from the hydroxymethyl group, and cleavage of the methoxy group. The indole ring itself is relatively stable, but fragmentation can occur through characteristic losses of small molecules. scirp.org For a similar compound, (7-Methoxy-1H-indol-2-yl)methanol, an [M+1] ion at m/z 178.1 has been observed via LCMS (ESI). chemicalbook.com

Interactive Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 191.23 g/mol )

Ion DescriptionProposed Fragment StructurePredicted m/z
Protonated Molecular Ion [M+H]⁺C₁₁H₁₄NO₂⁺192.10
Loss of Water [M+H - H₂O]⁺C₁₁H₁₂NO⁺174.09
Loss of Methanol (B129727) [M+H - CH₃OH]⁺C₁₀H₁₀N⁺144.08
Benzylic cleavageC₁₀H₁₀NO⁺160.08

UV/Vis Spectrophotometry for Detection and Derivatization Studiesbeilstein-journals.org

UV/Vis spectrophotometry is a valuable tool for detecting and quantifying compounds containing chromophores. The indole ring system of this compound acts as a chromophore, absorbing ultraviolet light at specific wavelengths. Typically, indole derivatives exhibit strong absorbance in the 260-290 nm range. The presence of substituents on the indole ring, such as the methoxy group, can cause a bathochromic shift (shift to longer wavelengths) in the maximum absorbance (λmax). This property is fundamental for the detection of the compound in chromatographic techniques like HPLC.

Chromatographic Separation and Quantification Protocolsbeilstein-journals.orgphytopharmajournal.comrsc.org

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Developmentbeilstein-journals.orgphytopharmajournal.comrsc.org

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of non-volatile and thermally sensitive compounds like indole derivatives. A reversed-phase HPLC method is typically employed for this class of compounds.

Method development involves optimizing several parameters:

Stationary Phase: A C18 column is commonly used, providing good retention and separation for moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) is typical. The gradient is adjusted to achieve optimal resolution from other components in the sample matrix.

Detection: A UV detector set at the λmax of the indole chromophore (e.g., ~280 nm) is standard for quantification. For higher specificity and sensitivity, an HPLC system can be coupled to a mass spectrometer (LC-MS).

Interactive Table 3: Exemplar HPLC Method Parameters for this compound

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10% to 90% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 280 nm or ESI-MS
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Indole Metabolite Profilingrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds. For indole metabolite profiling, GC-MS provides high resolution and sensitive detection. researchgate.netresearchgate.net

Due to the presence of active hydrogen atoms in the hydroxyl (-OH) and amine (-NH) groups, this compound is not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is necessary to increase its volatility and thermal stability. mdpi.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization procedure that replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. mdpi.com Following derivatization, the sample is injected into the GC-MS system, where compounds are separated based on their boiling points and subsequently identified by their mass spectra. phytopharmajournal.com

Interactive Table 4: Typical GC-MS Protocol for Derivatized this compound

Step / ParameterDescription
Derivatization Sample is dried and reacted with BSTFA at 70°C for 30 minutes to form the TMS derivative.
GC System
ColumnDB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature280 °C
Oven ProgramInitial temp 100°C, ramp at 10°C/min to 300°C, hold for 5 min
MS System
Ionization ModeElectron Impact (EI) at 70 eV
Mass Range40-600 amu
Ion Source Temperature230 °C

Advanced Sample Preparation and Derivatization Strategies

The accurate quantification and characterization of this compound in complex matrices, such as biological fluids or environmental samples, necessitate sophisticated sample preparation techniques to isolate the analyte from interfering substances and enhance its detectability. Furthermore, derivatization is often a crucial step, particularly for gas chromatography-based methods, to improve the compound's volatility and thermal stability.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely utilized technique for the pre-concentration and purification of indole compounds from various sample matrices. mdpi.com The choice of sorbent material is critical and is dictated by the physicochemical properties of the analyte and the matrix composition. For this compound, which possesses both hydrophobic (indole ring) and polar (hydroxyl and methoxy groups) characteristics, reversed-phase sorbents like C18 are often effective. mdpi.com

The SPE procedure typically involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte. Optimization of parameters such as sample pH, wash solvent composition, and elution solvent is essential to achieve high recovery rates. For instance, adjusting the pH of the sample can modulate the ionization state of the indole nitrogen, affecting its retention on the sorbent. A study on the analysis of various indole compounds demonstrated the successful use of C18 SPE columns for pre-concentration and purification. mdpi.com The optimization of the eluent, in that case, found that an 80:20 (v/v) methanol-water solution provided a good compromise for the recovery of multiple indole compounds. mdpi.com

Mixed-mode SPE, which combines both hydrophobic and ion-exchange interactions, can also be employed for more complex matrices to achieve higher selectivity. nih.govbohrium.com This approach can be particularly useful for isolating acidic or basic compounds from intricate biological samples. nih.govbohrium.com

ParameterConditionRationale/EffectTypical Recovery (%)
SorbentC18 (Reversed-Phase)Effective for retaining the nonpolar indole backbone.85 - 95%
Sample pHAdjusted to ~3 with formic acidSuppresses ionization of the indole nitrogen, enhancing retention on the C18 sorbent. mdpi.com
Wash SolventMethanol/Water (e.g., 50:50 v/v)Removes polar interferences without prematurely eluting the analyte. nih.gov
Elution SolventMethanol/Water (e.g., 80:20 v/v)Effectively desorbs the analyte from the C18 sorbent. mdpi.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) represents a more traditional but still effective method for the isolation of indole derivatives. This technique relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, organic solvents such as ethyl acetate or dichloromethane (B109758) would be suitable for extraction from aqueous matrices. The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase to ensure the analyte is in its most non-polar, un-ionized form. Multiple extractions are often performed to maximize the recovery of the target compound. While effective, LLE can be more labor-intensive and consume larger volumes of organic solvents compared to SPE. mdpi.com

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process employed to convert an analyte into a product with improved analytical properties. mdpi.com For this compound, derivatization is primarily aimed at increasing its volatility for gas chromatography (GC) analysis and enhancing detector response. researchgate.net The primary sites for derivatization on this molecule are the active hydrogen on the indole nitrogen and the hydroxyl group of the methanol substituent.

Silylation: This is one of the most common derivatization techniques for compounds containing hydroxyl and amine groups. researchgate.net Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogens to replace them with a trimethylsilyl (TMS) group. researchgate.netnih.govsigmaaldrich.com This process reduces the polarity of the molecule, masks hydrogen bonding sites, and increases its thermal stability and volatility, making it amenable to GC-MS analysis. sigmaaldrich.com The reaction is typically carried out by heating the dried sample extract with the silylating reagent in an appropriate solvent. researchgate.net

Acylation: Acylation involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) into the molecule. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the hydroxyl and indole NH groups to form ester and amide linkages, respectively. The resulting derivatives are often more volatile and can exhibit improved chromatographic properties. Pentafluorobenzyl bromide (PFBBr) can be used to derivatize phenol (B47542) groups, which, while not present on the target compound, is a common acylation strategy for related structures. researchgate.net

Alkylation: Alkylation reactions can also be employed, for example, to modify the indole nitrogen. nih.gov This can increase the lipophilicity of the molecule and prevent unwanted interactions during chromatographic separation. nih.gov

The choice of derivatization reagent and reaction conditions depends on the specific analytical requirements, such as the desired level of sensitivity and the presence of other functional groups in the sample that might undergo simultaneous derivatization.

StrategyReagentTarget Functional Group(s)PurposeAnalytical Technique
SilylationBSTFA + 1% TMCS-OH, -NHIncrease volatility and thermal stability. researchgate.netsigmaaldrich.comGC-MS
AcylationTrifluoroacetic Anhydride (TFAA)-OH, -NHIncrease volatility, improve chromatographic peak shape.GC-MS
AlkylationAlkyl Halides (e.g., Iodomethane)-NHIncrease lipophilicity, block active site. nih.govGC-MS, LC-MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.